molecular formula C9H9FN2O2 B14831335 5-Cyclopropoxy-2-fluoroisonicotinamide

5-Cyclopropoxy-2-fluoroisonicotinamide

Katalognummer: B14831335
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: NQTKGTOPSSJSIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-fluoroisonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to the isonicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-fluoroisonicotinamide typically involves the following steps:

    Formation of the cyclopropoxy group: This can be achieved by reacting cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.

    Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Coupling with isonicotinamide: The final step involves coupling the cyclopropyl halide and the fluorinated intermediate with isonicotinamide under suitable conditions, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-2-fluoroisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-fluoroisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-fluoroisonicotinamide
  • 5-Methoxy-2-fluoroisonicotinamide
  • 5-Cyclopropyl-2-fluoroisonicotinamide

Uniqueness

5-Cyclopropoxy-2-fluoroisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H9FN2O2

Molekulargewicht

196.18 g/mol

IUPAC-Name

5-cyclopropyloxy-2-fluoropyridine-4-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-8-3-6(9(11)13)7(4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI-Schlüssel

NQTKGTOPSSJSIF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CN=C(C=C2C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.